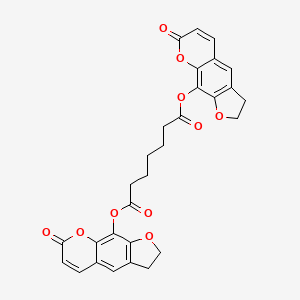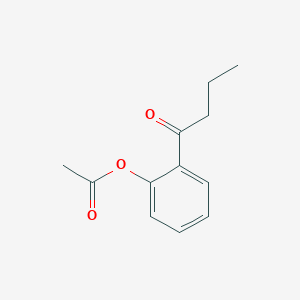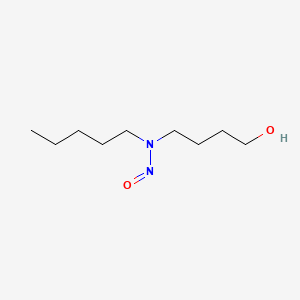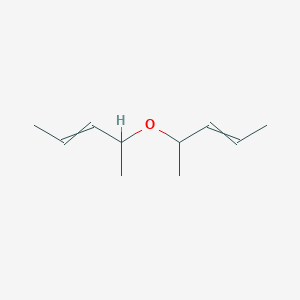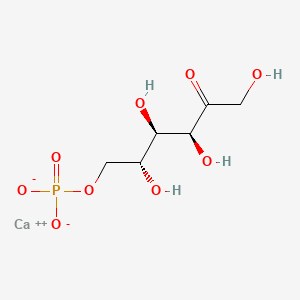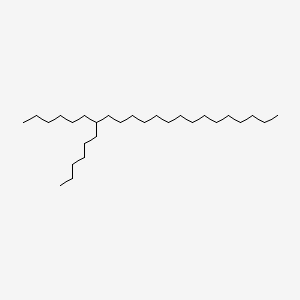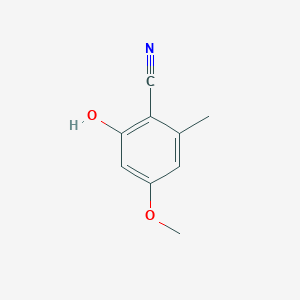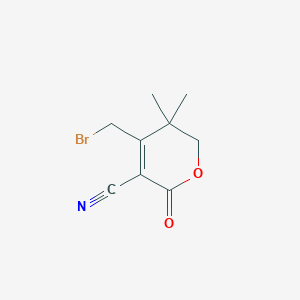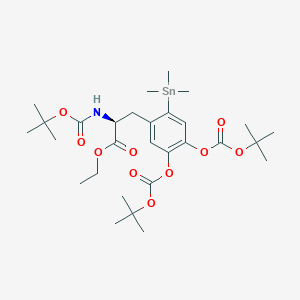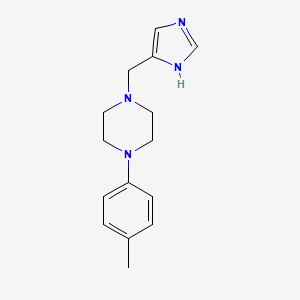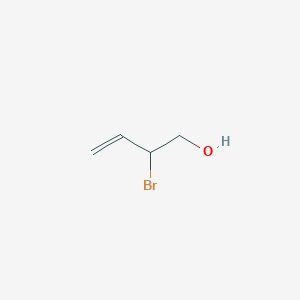
2-Bromo-3-buten-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-buten-1-OL is an organic compound with the molecular formula C4H7BrO. It is a primary alcohol and belongs to the class of vinyl bromides, where a bromine atom is bonded to an sp2-hybridized carbon atom. This compound is known for its clear brown liquid form, which darkens upon exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-buten-1-OL can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromo-2-butene with water, which yields a mixture of 2-buten-1-ol, 3-buten-2-ol, and some 1,3-butadiene . Another method includes the acetylation of 3-bromo-3-buten-1-OL with acetic acid catalyzed by ytterbium(III) tosylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-buten-1-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-buten-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines (NH2R).
Major Products
The major products formed from these reactions include:
Oxidation: 3-bromo-2-butenal, 3-bromo-2-butenoic acid.
Reduction: 3-buten-1-ol.
Substitution: Various substituted alcohols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-buten-1-OL has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-3-buten-1-OL involves its interaction with molecular targets and pathways. One known target is the methane monooxygenase component A alpha chain in Methylococcus capsulatus, where it exerts its effects through specific binding and catalytic processes . The compound’s reactivity is primarily due to the presence of the bromine atom and the vinyl group, which facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-3-buten-1-OL: A similar compound with a slightly different structure and reactivity.
3-Buten-1-ol: Another related compound used in similar synthetic applications.
Uniqueness
2-Bromo-3-buten-1-OL is unique due to its specific reactivity and the presence of both a bromine atom and a vinyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
64623-50-3 |
|---|---|
Molecular Formula |
C4H7BrO |
Molecular Weight |
151.00 g/mol |
IUPAC Name |
2-bromobut-3-en-1-ol |
InChI |
InChI=1S/C4H7BrO/c1-2-4(5)3-6/h2,4,6H,1,3H2 |
InChI Key |
OFBZLJLUBJMYIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


